N-(3,5-dimethylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide N-(3,5-dimethylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 901877-91-6
VCID: VC11877277
InChI: InChI=1S/C24H25N3O2/c1-14-9-15(2)11-18(10-14)26-24(28)20-13-17-12-16-5-3-7-27-8-4-6-19(21(16)27)22(17)29-23(20)25/h9-13,25H,3-8H2,1-2H3,(H,26,28)
SMILES: CC1=CC(=CC(=C1)NC(=O)C2=CC3=CC4=C5C(=C3OC2=N)CCCN5CCC4)C
Molecular Formula: C24H25N3O2
Molecular Weight: 387.5 g/mol

N-(3,5-dimethylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide

CAS No.: 901877-91-6

Cat. No.: VC11877277

Molecular Formula: C24H25N3O2

Molecular Weight: 387.5 g/mol

* For research use only. Not for human or veterinary use.

N-(3,5-dimethylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide - 901877-91-6

Specification

CAS No. 901877-91-6
Molecular Formula C24H25N3O2
Molecular Weight 387.5 g/mol
IUPAC Name N-(3,5-dimethylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide
Standard InChI InChI=1S/C24H25N3O2/c1-14-9-15(2)11-18(10-14)26-24(28)20-13-17-12-16-5-3-7-27-8-4-6-19(21(16)27)22(17)29-23(20)25/h9-13,25H,3-8H2,1-2H3,(H,26,28)
Standard InChI Key PIPQWZHSRFDQJT-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)NC(=O)C2=CC3=CC4=C5C(=C3OC2=N)CCCN5CCC4)C
Canonical SMILES CC1=CC(=CC(=C1)NC(=O)C2=CC3=CC4=C5C(=C3OC2=N)CCCN5CCC4)C

Introduction

N-(3,5-dimethylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide is a complex organic compound characterized by its unique tetracyclic structure and the presence of multiple functional groups, including imino and carboxamide functionalities. This compound belongs to a class of molecules known for their potential biological activities and applications in medicinal chemistry. The structural formula indicates the presence of nitrogen and oxygen heteroatoms, contributing to its chemical reactivity and biological interactions.

Synthesis and Chemical Reactivity

The synthesis of this compound may involve several steps, typically starting with precursors that can form the tetracyclic core. The imino and carboxamide functionalities allow for various chemical reactions, such as acylation and sulfonylation, which can modify the compound's properties and biological activity.

Biological Activities

While specific biological activities of N-(3,5-dimethylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide are not extensively documented, compounds with similar structural features often exhibit a range of biological activities, including antimicrobial and anticancer effects. The presence of nitrogen and oxygen heteroatoms in its structure suggests potential interactions with biological targets.

Comparison with Similar Compounds

Compounds with similar structural characteristics often exhibit diverse biological activities. For example:

Compound NameStructure CharacteristicsBiological Activity
4-OXO-3(4H)-quinazolinyl derivativeContains quinazoline moietyAntimicrobial
4-hydroxy-tetramic acidHydroxy and amine groupsAntitumor
1-Azaspiro compoundSpirocyclic structureAnti-inflammatory

These compounds highlight the diversity within this class of molecules and the potential for unique biological properties based on structural variations.

Future Research Directions

Further research is needed to fully explore the biological activities and potential applications of N-(3,5-dimethylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide. This includes in vitro and in vivo studies to assess its efficacy and safety as a potential therapeutic agent.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator